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molecular formula C11H13ClN4O B128095 N-(4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-2-yl)-2,2-dimethylpropionamide CAS No. 149765-15-1

N-(4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-2-yl)-2,2-dimethylpropionamide

Cat. No. B128095
M. Wt: 252.7 g/mol
InChI Key: HNBVXLCVUIJCSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08093229B2

Procedure details

A mixture of 2,2-dimethyl-N-(4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-2-yl)-propionamide (210 g, 0.90 mol), POCl3 (828 g, 5.40 mol, 503 mL, 6.0 eq), benzyltriethylammonium chloride (411 g, 1.80 mol), N,N-dimethylaniline (220 g, 231 mL, 1.80 mol), and acetonitrile (2.0 L) was heated to reflux for 40-60 min, monitoring with HPLC. The solvent was evaporated on a rotary evaporator, and the residue was carefully (caution: exothermic and corrosive) and slowly added to ice water (16 L). The pH was adjusted to 7 with solid NaOH, and the resulting precipitate was collected by filtration. Drying afforded the title compound (159 g, 70% yield 70%, HPLC purity 100%). tR: 5.37 min. 1H-NMR (DMSO-d6) δ 12.35 (br. s, 1H), 10.06 (br. S, 1H), 7.54 (q, 1H), 6.52 (q, 1H), 1.25 (s, 9H).
Name
Quantity
503 mL
Type
reactant
Reaction Step One
Quantity
231 mL
Type
reactant
Reaction Step One
Quantity
411 g
Type
catalyst
Reaction Step One
Quantity
2 L
Type
solvent
Reaction Step One
Yield
70%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([CH3:17])([CH3:16])[C:3]([NH:5][C:6]1[NH:7][C:8](=O)[C:9]2[CH:14]=[CH:13][NH:12][C:10]=2[N:11]=1)=[O:4].O=P(Cl)(Cl)[Cl:20].CN(C)C1C=CC=CC=1>[Cl-].C([N+](CC)(CC)CC)C1C=CC=CC=1.C(#N)C>[Cl:20][C:8]1[C:9]2[CH:14]=[CH:13][NH:12][C:10]=2[N:11]=[C:6]([NH:5][C:3](=[O:4])[C:2]([CH3:17])([CH3:16])[CH3:1])[N:7]=1 |f:3.4|

Inputs

Step One
Name
Quantity
210 g
Type
reactant
Smiles
CC(C(=O)NC=1NC(C2=C(N1)NC=C2)=O)(C)C
Name
Quantity
503 mL
Type
reactant
Smiles
O=P(Cl)(Cl)Cl
Name
Quantity
231 mL
Type
reactant
Smiles
CN(C1=CC=CC=C1)C
Name
Quantity
411 g
Type
catalyst
Smiles
[Cl-].C(C1=CC=CC=C1)[N+](CC)(CC)CC
Name
Quantity
2 L
Type
solvent
Smiles
C(C)#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 40-60 min
Duration
50 (± 10) min
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated on a rotary evaporator
ADDITION
Type
ADDITION
Details
slowly added to ice water (16 L)
FILTRATION
Type
FILTRATION
Details
the resulting precipitate was collected by filtration
CUSTOM
Type
CUSTOM
Details
Drying

Outcomes

Product
Name
Type
product
Smiles
ClC=1C2=C(N=C(N1)NC(C(C)(C)C)=O)NC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 159 g
YIELD: PERCENTYIELD 70%
YIELD: CALCULATEDPERCENTYIELD 69.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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